![molecular formula C15H15NO2S2 B2561429 5-(Naphthalen-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034609-51-1](/img/structure/B2561429.png)
5-(Naphthalen-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Naphthalen-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C15H15NO2S2 and its molecular weight is 305.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihyperglycemic Activity
A study by Zask et al. (1990) synthesized and evaluated a series of 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones for antihyperglycemic activity, finding naphthalene superior to other groups for this activity. The compounds showed promising results in genetically diabetic mouse models, indicating potential applications in diabetes treatment (Zask, Jirkovsky, Nowicki, & McCaleb, 1990).
Antibacterial and Antifungal Properties
Patel and Patel (2015) synthesized novel heterocyclic compounds with naphthalene structures, evaluating their antibacterial and antifungal activities. The compounds showed growth inhibition against various bacterial and fungal strains, suggesting potential applications in antimicrobial treatments (Patel & Patel, 2015).
Synthesis and Chemical Properties
Research by Gryko et al. (2010) demonstrated the synthesis of hexacyclic products from 1,4,5,8-naphthalene bisimides through a novel 1,3-dipolar cycloaddition, indicating a method for creating complex naphthalene-based structures with potential applications in materials science (Gryko, Rogacki, Klajn, Gałęzowski, Stępień, & Cyranski, 2010).
Molecular Docking and Biological Activity
Ekennia et al. (2018) conducted a study on novel 1,4-naphthoquinone derivatives, exploring their molecular docking, antibacterial activity, and theoretical studies. The research highlights the versatility of naphthalene derivatives in developing pharmaceutical agents with antibacterial properties (Ekennia, Osowole, Onwudiwe, Babahan, Ibeji, Okafor, & Ujam, 2018).
Properties
IUPAC Name |
5-naphthalen-1-ylsulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S2/c17-20(18,16-9-13-8-12(16)10-19-13)15-7-3-5-11-4-1-2-6-14(11)15/h1-7,12-13H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOPKQHBQKVXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
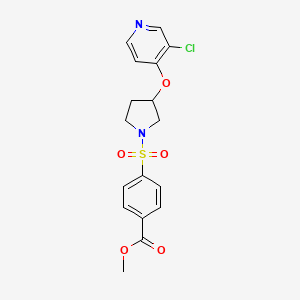
![(Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2561347.png)
![N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfonylindol-1-yl]acetamide](/img/structure/B2561348.png)
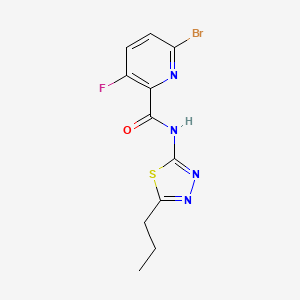
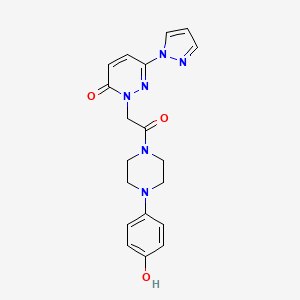
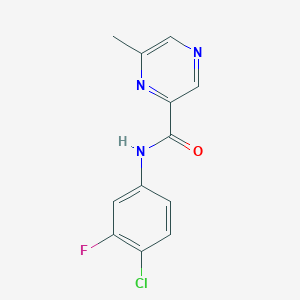
![[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine](/img/structure/B2561355.png)
![5-bromo-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2561356.png)
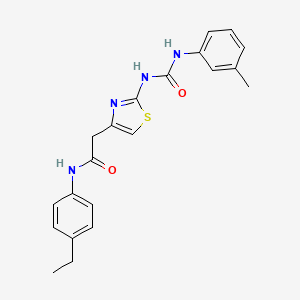
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}benzenecarboxamide](/img/structure/B2561359.png)
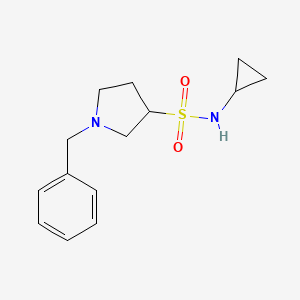

![2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B2561366.png)
![N-(furan-2-ylmethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2561367.png)
